molecular formula C56H96N12O10 B12571754 L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine CAS No. 409095-74-5

L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine

Cat. No.: B12571754
CAS No.: 409095-74-5
M. Wt: 1097.4 g/mol
InChI Key: YCTQQTZRZNJKKH-CSYZDTNESA-N
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Description

L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine is a peptide compound composed of a sequence of amino acids. This compound is part of a larger class of peptides that have significant biological activity and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to maintain the integrity and activity of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tryptophan.

    Reduction: This can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Scientific Research Applications

L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic uses, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine is unique due to its specific sequence of amino acids, which confers distinct biological activity and potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

409095-74-5

Molecular Formula

C56H96N12O10

Molecular Weight

1097.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C56H96N12O10/c1-30(2)25-41(50(71)62-40(22-16-18-24-58)49(70)67-46(34(9)10)55(76)68-47(35(11)12)56(77)78)64-51(72)42(26-31(3)4)63-48(69)39(21-15-17-23-57)61-53(74)44(28-36-29-60-38-20-14-13-19-37(36)38)65-52(73)43(27-32(5)6)66-54(75)45(59)33(7)8/h13-14,19-20,29-35,39-47,60H,15-18,21-28,57-59H2,1-12H3,(H,61,74)(H,62,71)(H,63,69)(H,64,72)(H,65,73)(H,66,75)(H,67,70)(H,68,76)(H,77,78)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

YCTQQTZRZNJKKH-CSYZDTNESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Origin of Product

United States

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